molecular formula C9H13FO3 B13901606 Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Cat. No.: B13901606
M. Wt: 188.20 g/mol
InChI Key: UNBKJAYBXIHEBK-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is a fluorinated cyclohexanone derivative intended for research and development purposes. This compound is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The incorporation of a fluorine atom at the 3-position, adjacent to the ketone and ester functional groups, makes this molecule a valuable synthon in medicinal chemistry and organic synthesis. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR) and as a building block for the synthesis of more complex, fluorinated molecules. The presence of fluorine can significantly alter the electronic properties, metabolic stability, and bioavailability of lead compounds. Potential applications include its use as an intermediate in the development of pharmaceutical candidates, agrochemicals, and advanced materials. The ketone and ester functional groups offer versatile handles for further chemical transformations, such as nucleophilic additions, reductions, and cyclizations. Researchers are advised to consult relevant safety data sheets and handle the compound with appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBKJAYBXIHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the fluorination of ethyl 4-oxocyclohexanecarboxylate. The reaction typically employs a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ketone and ester groups facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core features with several cyclohexane-based esters (Table 1). Key analogs include:

Table 1: Structural Comparison of Ethyl 3-Fluoro-4-Oxo-Cyclohexanecarboxylate with Analogs
Compound Name CAS Number Key Structural Features Similarity Score* Notable Properties/Applications
This compound - 3-F, 4-oxo, ethyl ester - Intermediate for spiro compounds
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 4-oxo, ethyl ester 0.93 Solvent in extractions
Ethyl 3-oxocyclohexane-1-carboxylate 33668-25-6 3-oxo, ethyl ester 0.93 Ketone reactivity in aldol condensations
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate - 2-oxo, 4-F, 6-Cl substituents - Crystal packing studies
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate - Hexahydroquinoline core, 4-F phenyl - Pharmaceutical research



*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

  • Ring Conformation : Cyclohexane derivatives exhibit varied puckering (e.g., half-chair, envelope) depending on substituents. For example, Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate shows half-chair conformations in crystallography studies, which influence packing stability .

Physicochemical Properties

  • Solubility: Fluorine’s electronegativity may reduce solubility in non-polar solvents compared to Ethyl 4-oxocyclohexanecarboxylate, which is commonly used in ethyl acetate extractions .
  • Thermal Stability : Fluorinated analogs often exhibit higher melting points due to stronger dipole interactions (e.g., fluorophenyl-containing derivatives in ).

Biological Activity

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is an organic compound that exhibits potential biological activities due to its unique structural features, including a fluorine atom and a keto group on a cyclohexane ring. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11FO3C_9H_{11}FO_3. The presence of the fluorine atom at the 3-position enhances its biological activity by improving metabolic stability and bioavailability, which are crucial for drug development .

Synthesis Methods

Synthesis typically involves several organic reactions, including:

  • Fluorination : Introduction of the fluorine atom.
  • Keto formation : Conversion of a hydroxyl group to a keto group.
  • Esterification : Formation of the ethyl ester functional group.

These methods allow for controlled synthesis with desired purity and yield .

Pharmacological Properties

This compound has been identified as a candidate for further study in medicinal chemistry. Its pharmacological properties may include:

  • Antitumor Activity : Fluorinated compounds often exhibit enhanced antitumor properties. Studies have indicated that related compounds can bind effectively to estrogen receptors (ERs), which are significant in breast cancer treatment .
  • Kinase Inhibition : Research shows that compounds with similar structures can inhibit various kinases, such as GSK-3β, IKK-β, and ROCK-1, which are involved in cancer progression and inflammatory responses . The inhibitory activity of related compounds suggests potential applications in cancer therapy.

Interaction Studies

Understanding the interaction mechanisms of this compound is crucial for determining its therapeutic viability. Interaction studies may focus on:

  • Binding Affinity : Evaluating how well the compound binds to target proteins like ERs.
  • Cell Viability Assays : Assessing cytotoxic effects in various cell lines, such as MCF7 (breast cancer) and HT-22 (neuronal cells) .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

CompoundBinding Affinity (nM)Cytotoxicity (IC50)Notes
This compoundTBDTBDPotential ER ligand
Cyclofenil~10~50Known ER ligand
GSK-3β Inhibitor (Compound 62)8~100Highly selective against kinases

Case Studies

  • Estrogen Receptor Binding : A study investigating fluorinated cyclofenil derivatives found that substitution at the C4 position reduced binding affinity but was still significant compared to non-fluorinated analogs. This suggests that this compound could maintain favorable binding characteristics .
  • Kinase Inhibition : Inhibitory activity against GSK-3β was reported with IC50 values indicating promising potency. The structure–activity relationship studies demonstrated that modifications could enhance or diminish activity, emphasizing the importance of the fluorine substitution .

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